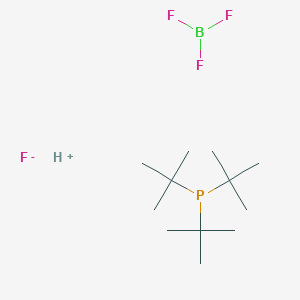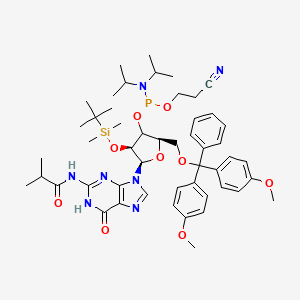
3'-TBDMS-ibu-rG Phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-TBDMS-ibu-rG Phosphoramidite: is a phosphorite monomer used in the synthesis of oligonucleotides. It is a modified nucleoside that incorporates a tert-butyldimethylsilyl (TBDMS) protecting group at the 3’ position and an isobutyryl (ibu) protecting group at the N2 position of guanosine. This compound is essential in the field of nucleic acid chemistry, particularly for the synthesis of RNA and DNA sequences .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-TBDMS-ibu-rG Phosphoramidite involves several steps:
Protection of the 3’ Hydroxyl Group: The 3’ hydroxyl group of guanosine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Protection of the N2 Position: The N2 position of guanosine is protected using isobutyryl chloride (ibu-Cl) in the presence of a base like pyridine.
Phosphitylation: The protected guanosine is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of 3’-TBDMS-ibu-rG Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the protection and phosphitylation reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The phosphite triester intermediate formed during the synthesis can be oxidized to a phosphate triester using oxidizing agents like iodine in water or tert-butyl hydroperoxide.
Deprotection: The TBDMS and ibu protecting groups can be removed using reagents such as tetrabutylammonium fluoride (TBAF) for TBDMS and ammonia or methylamine for ibu.
Common Reagents and Conditions:
Oxidizing Agents: Iodine in water, tert-butyl hydroperoxide.
Deprotecting Agents: Tetrabutylammonium fluoride (TBAF), ammonia, methylamine.
Major Products:
Oxidation: Phosphate triester.
Deprotection: Free guanosine with hydroxyl and amino groups restored
科学研究应用
Chemistry:
Oligonucleotide Synthesis: Used in the synthesis of RNA and DNA sequences for research and therapeutic purposes.
Gene Editing: Essential in the preparation of guide RNAs for CRISPR-Cas9 gene editing.
Biology:
Molecular Biology: Used in the synthesis of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine:
Therapeutics: Utilized in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing therapies.
Industry:
作用机制
Mechanism: 3’-TBDMS-ibu-rG Phosphoramidite acts as a building block in the synthesis of oligonucleotides. During the synthesis, the phosphoramidite group reacts with the 5’ hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphate triester.
Molecular Targets and Pathways:
相似化合物的比较
2’-TBDMS-ibu-rG Phosphoramidite: Similar structure but with the TBDMS group at the 2’ position.
2’-OMe-ibu-rG Phosphoramidite: Contains a methoxy group at the 2’ position instead of TBDMS.
2’-Fluoro-ibu-rG Phosphoramidite: Contains a fluoro group at the 2’ position instead of TBDMS.
Uniqueness: 3’-TBDMS-ibu-rG Phosphoramidite is unique due to its specific protecting groups, which provide stability and selectivity during oligonucleotide synthesis. The TBDMS group at the 3’ position offers protection against nucleophilic attack, while the ibu group at the N2 position prevents unwanted side reactions .
属性
分子式 |
C50H68N7O9PSi |
|---|---|
分子量 |
970.2 g/mol |
IUPAC 名称 |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42?,43+,47-,67?/m1/s1 |
InChI 键 |
PGJKESPHANLWME-CWGDTZADSA-N |
手性 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


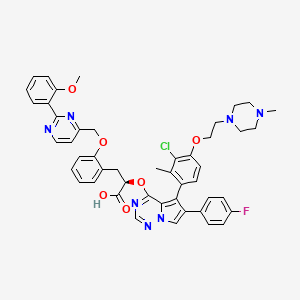
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)

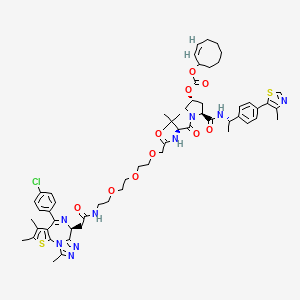
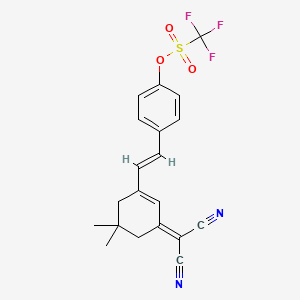

![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
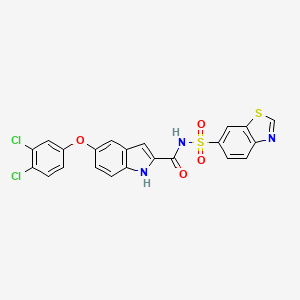
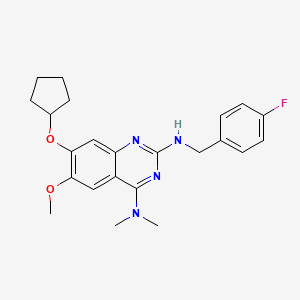
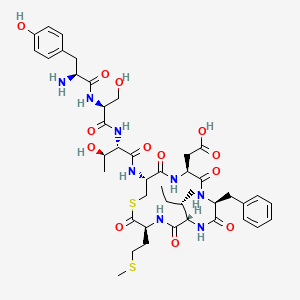
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)

